molecular formula C7H3Cl2N B6236690 3,5-dichloro-2-ethynylpyridine CAS No. 1119454-05-5

3,5-dichloro-2-ethynylpyridine

Cat. No.: B6236690
CAS No.: 1119454-05-5
M. Wt: 172
InChI Key:
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Description

3,5-Dichloro-2-ethynylpyridine is a chemical compound with the molecular formula C7H3Cl2N It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and an ethynyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-2-ethynylpyridine typically involves the use of palladium-catalyzed coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2,3,5-trichloropyridine with arylboronic acids in the presence of a palladium catalyst. This method is favored due to its high efficiency and mild reaction conditions .

Industrial Production Methods

Industrial production of this compound often employs similar palladium-catalyzed coupling reactions on a larger scale. The use of environmentally benign and mild reaction conditions makes this method suitable for industrial applications. Additionally, the absence of ligands in the reaction further simplifies the process and reduces costs .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-ethynylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The ethynyl group can undergo oxidation or reduction to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions such as the Suzuki-Miyaura coupling.

    Nucleophiles: Used in substitution reactions to replace chlorine atoms.

    Oxidizing and Reducing Agents: Used to modify the ethynyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can produce 3,5-dichloro-2-arylpyridines .

Scientific Research Applications

3,5-Dichloro-2-ethynylpyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-ethynylpyridine involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the chlorine atoms can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity with different targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine atoms and an ethynyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in scientific research and industrial processes .

Properties

CAS No.

1119454-05-5

Molecular Formula

C7H3Cl2N

Molecular Weight

172

Purity

95

Origin of Product

United States

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